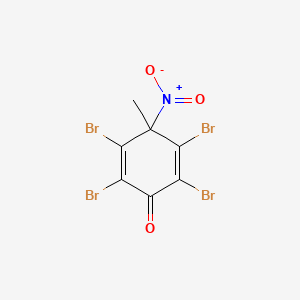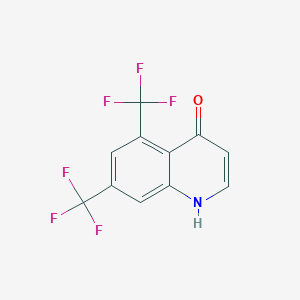
5,7-双(三氟甲基)-4-羟基喹啉
描述
Synthesis Analysis
The synthesis of 4-hydroxyquinolines, including derivatives such as 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline, can be achieved through various synthetic routes. One method involves the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides followed by the reduction of the nitro group to yield functionalized 4-hydroxyquinolines . Another approach for synthesizing trifluoromethyl-containing quinolines is the cyclization reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines in a strongly acidic medium, which also allows for the simultaneous synthesis of 2-alkyl(aryl/heteroaryl)-4-trifluoromethyl-7-aminoquinolines .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of 2,8-bis(trifluoromethyl)-4-vinylquinoline, a related compound, has been determined, revealing intermolecular C–H···F hydrogen bonds and halogen halogen-type I interactions, which could be indicative of the structural features of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline . The tautomeric equilibrium of hydroxyquinolines can also be studied by NMR spectroscopy and computational methods to understand their molecular behavior .
Chemical Reactions Analysis
The chemical reactivity of hydroxyquinoline derivatives can be explored through various reactions. For example, the hydroxyquinoline framework can undergo polymer reactions such as hydroxyethylation, carboxymethylation, and methylation, which can significantly alter the properties of the resulting polymers . Additionally, cyclization reactions can be employed to synthesize complex structures like indenoisoquinolines, which may share reaction pathways with the synthesis of 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyquinoline derivatives are influenced by their functional groups and molecular structure. For instance, the presence of trifluoromethyl groups can affect the solubility and reactivity of these compounds. Some polymer samples of hydroxyquinoline derivatives are insoluble in most solvents except for formic acid, while others are highly soluble in pyridine and DMF . The crystallographic analysis provides insights into the solid-state properties, such as intermolecular interactions, which can influence the melting point, solubility, and stability of the compounds .
科学研究应用
Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
- Summary of the Application : This compound is used in the synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidine derivatives are synthetically available compounds that are being extensively studied due to their diverse biological activity .
- Methods of Application or Experimental Procedures : The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .
- Results or Outcomes : The study demonstrated that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, binding affinity to receptors .
Application 2: Modulation of Tumor Cell Plasticity
- Summary of the Application : This compound is used in cancer therapeutics to modulate tumor cell plasticity and drug resistance . It has been shown to increase drug efflux transporters such as MDR1 and ABCG2 and the cancer stem cell (CSC) population .
- Methods of Application or Experimental Procedures : The study involved treatment with ERβ1 antagonist 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (PHTPP) .
- Results or Outcomes : The study demonstrated that treatment with PHTPP led to an increase in drug efflux transporters such as MDR1 and ABCG2 and the CSC population .
Application 3: Synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline
- Summary of the Application : This compound is used in the synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline . This compound has potential applications in various fields due to its unique chemical structure .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The successful synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline has been reported .
Application 4: Study of ERβ Function
- Summary of the Application : This compound is used in scientific research to study the function of the estrogen receptor beta (ERβ) . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ .
- Methods of Application or Experimental Procedures : The study involved treatment with ERβ1 antagonist 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (PHTPP) .
- Results or Outcomes : The study demonstrated that PHTPP possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
Application 5: Synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline
- Summary of the Application : This compound is used in the synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline . This compound has potential applications in various fields due to its unique chemical structure .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The successful synthesis of 5,7-Bis(trifluoromethyl)-4-chloroquinoline has been reported .
Application 6: Study of ERβ Function
- Summary of the Application : This compound is used in scientific research to study the function of the estrogen receptor beta (ERβ) . It is a synthetic, nonsteroidal, and highly selective antagonist of ERβ .
- Methods of Application or Experimental Procedures : The study involved treatment with ERβ1 antagonist 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (PHTPP) .
- Results or Outcomes : The study demonstrated that PHTPP possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .
属性
IUPAC Name |
5,7-bis(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)5-3-6(11(15,16)17)9-7(4-5)18-2-1-8(9)19/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUHDGVEVRDEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371170 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
CAS RN |
237076-72-1 | |
| Record name | 5,7-Bis(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Bis(trifluoromethyl)-4-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 237076-72-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

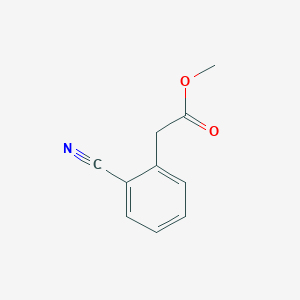
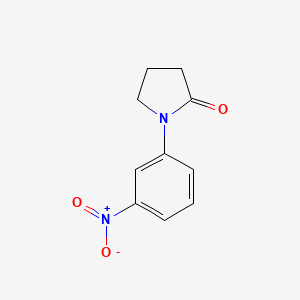



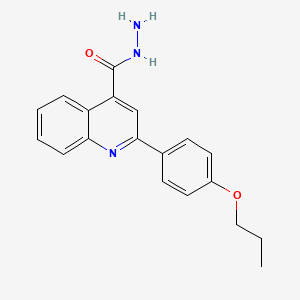

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)


